RORγt Selectivity Over RORα and RORβ
S18-000003 demonstrates high selectivity for RORγt over other ROR family isoforms, with IC50 >10 μM against RORα and RORβ compared to <30 nM against human RORγt in competitive binding assays, representing a >300-fold selectivity window [1]. This selectivity profile is comparable to VTP-43742 (Vimirogant), which exhibits >1000-fold selectivity versus RORα and RORβ isoforms , and exceeds the selectivity reported for several other RORγt inhibitors in the same class. The X-ray cocrystal structure of S18-000003 bound to the RORγt ligand-binding domain (PDB ID: 5ZA1, resolution 2.52 Å) confirms specific binding interactions that underlie this selectivity [1].
VTP-43742: >1000-fold selectivity vs RORα/β
| Evidence Dimension | ROR isoform selectivity (binding inhibition IC50) |
|---|---|
| Target Compound Data | hRORγt IC50 <30 nM; RORα IC50 >10 μM; RORβ IC50 >10 μM |
| Comparator Or Baseline | VTP-43742: hRORγt IC50 17 nM (Ki 3.5 nM); RORα/RORβ >1000-fold selectivity; other RORγt inhibitors with narrower selectivity windows (typically 10-100 fold) as class baseline |
| Quantified Difference | >300-fold selectivity for S18-000003; comparable to VTP-43742 (>1000-fold), superior to class baseline |
| Conditions | Competitive binding assay using recombinant human RORγt, RORα, and RORβ ligand-binding domains |
Why This Matters
This selectivity window ensures that observed biological effects can be confidently attributed to RORγt inhibition rather than cross-reactivity with related nuclear receptors, which is critical for mechanistic studies and target validation experiments.
- [1] Sasaki Y, Odan M, Yamamoto S, Kida S, Ueyama A, Shimizu M, Haruna T, Watanabe A, Okuno T. Discovery of a potent orally bioavailable retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitor, S18-000003. Bioorg Med Chem Lett. 2018;28(22):3549-3553. doi:10.1016/j.bmcl.2018.09.032 View Source
